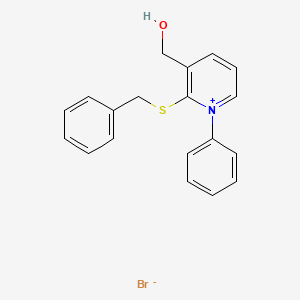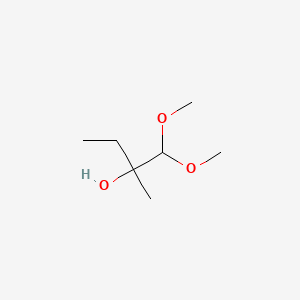
1,1-Dimethoxy-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H16O3 It is a tertiary alcohol characterized by the presence of two methoxy groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylbutan-2-ol can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of 2-methyl-2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .
Applications De Recherche Scientifique
1,1-Dimethoxy-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of resins, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,1-Dimethoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2-Methyl-2-butanol: A structurally similar compound with different functional groups.
2-Methyl-1-butanol: Another related alcohol with distinct properties and applications.
Uniqueness: 1,1-Dimethoxy-2-methylbutan-2-ol is unique due to its dual methoxy groups, which confer specific chemical and physical properties. This makes it particularly useful in specialized applications where these properties are advantageous .
Propriétés
Numéro CAS |
77315-54-9 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-5-7(2,8)6(9-3)10-4/h6,8H,5H2,1-4H3 |
Clé InChI |
BBFMAVRMQHVOPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


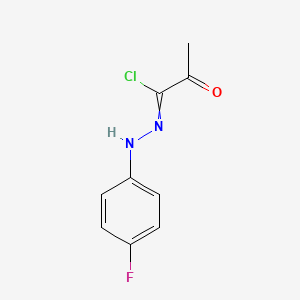
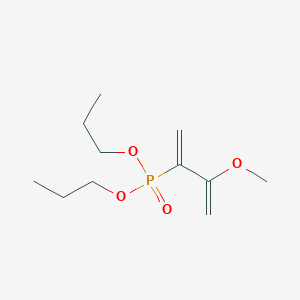

![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
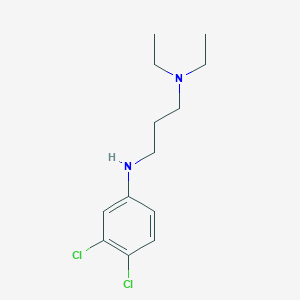
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
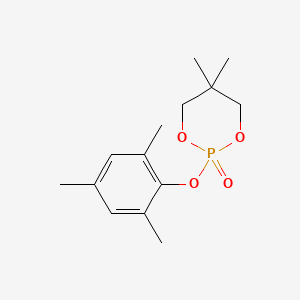
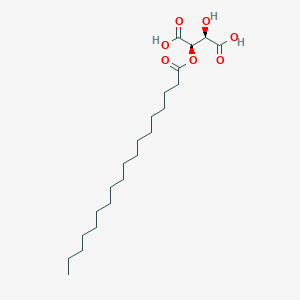


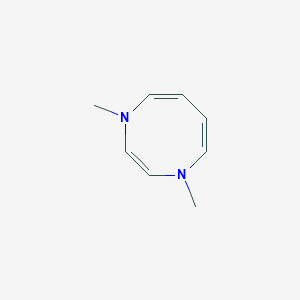
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
